molecular formula C5H5FN2O2S B566867 5-Fluoropyridine-3-sulfonamide CAS No. 1247591-65-6

5-Fluoropyridine-3-sulfonamide

Cat. No.: B566867
CAS No.: 1247591-65-6
M. Wt: 176.165
InChI Key: KMNBAIUXOYWJHB-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-sulfonamide: is an organofluorine compound with the molecular formula C5H5FN2O2S. It is a derivative of pyridine, where a fluorine atom is substituted at the 5th position and a sulfonamide group is attached at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotization of 5-amino-3-pyridinesulfonamide followed by fluorination using a fluorinating agent such as sodium tetrafluoroborate .

Industrial Production Methods: Industrial production methods for 5-Fluoropyridine-3-sulfonamide are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Fluorinating Agents: Sodium tetrafluoroborate, Selectfluor.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Substituted Pyridines: Various substituted pyridines can be formed depending on the reagents and conditions used.

    Sulfonamides: Different sulfonamide derivatives can be synthesized through substitution reactions.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-sulfonamide in biological systems is not well-documented. the presence of the fluorine atom can influence the compound’s interaction with biological targets by enhancing binding affinity and selectivity. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

  • 5-Fluoropyridine-2-sulfonamide
  • 5-Fluoropyridine-4-sulfonamide
  • 3-Fluoropyridine-5-sulfonamide

Comparison: 5-Fluoropyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and sulfonamide groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-fluoropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNBAIUXOYWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247591-65-6
Record name 5-fluoropyridine-3-sulfonamide
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